1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-4-1-5-15(19)13(14)10-22-17(24)23(12-6-7-12)16(21-22)11-3-2-8-20-9-11/h1-5,8-9,12H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXOKSUTAWZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a Grignard reaction or other organometallic methods, where cyclopropyl magnesium bromide reacts with the intermediate compound.
Pyridinyl Group Incorporation: The pyridin-3-yl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
Tetrazoles, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, have garnered significant attention across diverse scientific disciplines . These compounds serve as versatile building blocks in medicinal chemistry, materials science, and coordination chemistry, finding applications as explosives, carboxylic acid surrogates, and photography .
Synthesis and Structure
Tetrazoles can be substituted at different positions on the ring, leading to variations in their chemical properties and applications . The parent tetrazole structure can be substituted at the 1, 2, or 5 positions, or with disubstitution at the 1,5 or 2,5 positions . 5-substituted 1H-tetrazoles can be synthesized through [3+2]-cycloaddition reactions between nitrile derivatives and sodium azide, often employing catalysts such as scandium triflate under microwave irradiation . For example, reacting aryl, aliphatic, and vinyl nitriles with sodium azide in an i-PrOH/water mixture (3:1) under microwave irradiation at 160 °C for 1 hour yields the corresponding 5-substituted tetrazoles .
General Applications of Tetrazoles
Tetrazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, anticonvulsant, anti-allergic, antiulcer, and antineoplastic properties . Certain biphenyl-substituted tetrazoles are utilized in synthesizing antihypertensive drugs like losartan, irbesartan, and valsartan . Tetrazoles are also used as cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory activity . Additionally, they have demonstrated antiparasitic and antituberculosis activities .
Due to their special structure, tetrazole derivatives are useful as drugs, explosives, and functional materials in a wide range of fields .
Specific Applications of 1-(2-Bromophenyl)tetrazole
While the provided search results do not offer specific case studies or comprehensive data tables focusing solely on "1-(2-Bromophenyl)tetrazole", they do provide information that can be used to infer potential applications.
Antimicrobial Activity
Several tetrazole compounds have demonstrated significant antimicrobial activity against various microorganisms . For instance, some tested compounds exhibited activity against Gram-negative Escherichia coli and fungi such as Candida albicans and Aspergillus niger . Given these findings, 1-(2-Bromophenyl)tetrazole could be investigated for its potential antimicrobial properties.
Anticonvulsant Activity
Schiff bases of 5-phenyl tetrazole have been synthesized and evaluated for anticonvulsant activity . It is possible that 1-(2-Bromophenyl)tetrazole derivatives could be explored for similar applications .
Synthesis of Tetrazoles
1-(2-Bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione can be used in lithiation/protonation and Sonogashira coupling reactions .
Other potential applications
Other possible applications may include:
- Antitumor applications Some tetrazole derivatives have been found to inhibit L1210 leukemia cell proliferation and SK – BR-3 breast cancer cell growth .
- Anti-inflammatory applications Some 1,5-diaryl-substituted tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The benzyl and pyridinyl groups may enhance binding affinity and specificity, while the cyclopropyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A detailed comparison with structurally related triazolones is provided below, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Effects on Activity
- Difluorophenyl derivatives (e.g., ) show strong CYP51 binding but may suffer from faster metabolic clearance.
- Cyclopropyl Group : Introduces steric hindrance, which could prevent off-target interactions or enhance selectivity, a feature absent in simpler triazolones like .
- Pyridin-3-yl Moiety : Unlike phenyl or unsubstituted triazolyl groups, pyridine enables hydrogen bonding with enzyme active sites, as seen in fluconazole analogues .
Physicochemical Properties
- Lipophilicity (ClogP) : The target compound’s Cl/F-benzyl and cyclopropyl groups likely increase ClogP (>3.0), favoring membrane permeability over less halogenated derivatives (e.g., ClogP ~2.5 for ).
- Solubility : Pyridine and triazolone groups may improve aqueous solubility compared to purely aromatic analogues.
Biological Activity
1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the triazole class, characterized by its unique structural features which include a chloro-fluoro-substituted benzyl group and a cyclopropyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 344.8 g/mol. The structural characteristics contribute to its reactivity and interactions with biological targets.
Biological Activities
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Anticancer Properties : Triazoles have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth .
- Enzyme Inhibition : The compound's interaction with enzymes like DNA gyrase and topoisomerase IV has been studied, indicating potential applications in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is closely linked to their structural features. The presence of halogen substituents and cyclic structures can enhance lipophilicity and binding affinity to biological targets. For example:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(4-chlorobenzyl)-3-(pyridin-3-yl)-1H-triazole | Contains chlorobenzyl group | Lacks cyclopropyl substituent |
| 5-(pyridin-3-yloxy)-1H-triazole | Oxy substituent instead of benzyl | Different electronic properties |
| 2-(trifluoromethyl)benzyltriazole | Trifluoromethyl group | Enhanced lipophilicity |
The unique combination of halogen substitutions and cyclic structures in 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one may influence both its reactivity and biological activity distinctly compared to similar compounds.
The mechanism through which this compound exerts its biological effects typically involves:
- Binding Affinity : It binds to specific enzymes or receptors, modulating their activity. This can lead to the inhibition of microbial growth or cancer cell proliferation.
- Biochemical Pathways : The compound may affect various metabolic processes, including those related to apoptosis and cell signaling pathways .
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one:
- Antifungal Activity : A study demonstrated that triazole derivatives showed promising antifungal effects against Candida albicans, with some derivatives achieving low MIC values .
- Antibacterial Studies : Research indicated that triazoles could effectively inhibit bacterial growth in vitro, showcasing potential for development as new antibiotics .
- Anticancer Research : Investigations into the anticancer properties revealed that certain triazole compounds could induce apoptosis in cancer cell lines through targeted enzyme inhibition .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one?
The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : Formation of the triazolone core via cyclization of substituted hydrazines with carbonyl derivatives under acidic conditions.
- Step 2 : Functionalization of the triazolone ring with substituents (e.g., 2-chloro-6-fluorobenzyl, pyridin-3-yl) via nucleophilic substitution or coupling reactions.
- Step 3 : Purification using column chromatography or recrystallization, validated by HPLC and NMR .
Q. Which crystallographic tools are essential for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical. Key software includes:
Q. What safety protocols are recommended for handling this compound?
- Storage : In airtight containers under inert gas (N₂/Ar), protected from light and moisture .
- Exposure Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid skin contact due to potential toxicity .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts in triazolone derivatives?
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted intermediates or dimerization artifacts) and adjust stoichiometry .
Q. How can contradictions in crystallographic data (e.g., bond lengths, torsion angles) between studies be resolved?
Q. What experimental designs are suitable for studying environmental fate or degradation pathways?
- Longitudinal Studies : Use microcosm setups to simulate environmental conditions (pH, UV exposure, microbial activity) and track degradation via LC-MS/MS .
- QSAR Modeling : Predict biodegradability using computational tools (e.g., EPI Suite) based on logP, hydrogen-bonding capacity, and steric parameters .
Q. How can spectroscopic and computational methods resolve ambiguities in tautomeric forms?
- Solid-State NMR : Differentiate tautomers by analyzing ¹³C chemical shifts of carbonyl vs. enol groups .
- DFT Calculations : Compare theoretical IR/Raman spectra with experimental data to identify dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
